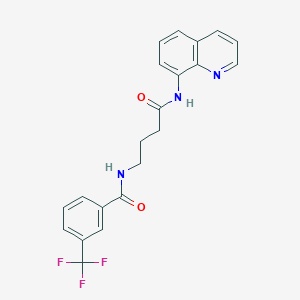
1-(2-(4-氟苯氧基)乙氧基)-3-吗啉丙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of morpholine, which is a common moiety in many pharmaceuticals due to its polarity and ability to form hydrogen bonds. The presence of the fluorophenoxy group suggests that this compound might have unique properties, as fluorine atoms are often used in medicinal chemistry to modulate the properties of drug molecules .
Physical And Chemical Properties Analysis
Based on similar compounds, we can infer that this compound might have a relatively high polarity due to the presence of the morpholine ring and the ether linkages .科学研究应用
合成和性质
- 合成技术:已经开发了各种合成类似于1-(2-(4-氟苯氧基)乙氧基)-3-吗啉丙醇盐酸盐的化合物的方法。例如,Isakhanyan等人(2011年)描述了相关的三级氨基醇的合成方法,具有潜在的抗氧化剂作用,强调苯环对位的烷基链在确定抗氧化活性中的作用(Isakhanyan et al., 2011)。
- 晶体结构和氢键:Smith和Lynch(2015年)对苯氧乙酸类吗啉盐的研究揭示了氢键链聚合物和环状氢键杂四聚体的见解(Smith & Lynch, 2015)。
- 衍生物的表征:胡爱西(2005年)对与所讨论化合物在结构上相关的2-芳基吗啉盐的合成和表征的研究为了解它们的化学性质提供了宝贵的见解(Hu Ai-xi, 2005)。
生物和药物应用
- COX-2抑制:Shi等人(2012年)合成了与1-(2-(4-氟苯氧基)乙氧基)-3-吗啉丙醇盐酸盐在结构上相关的Indomethacin新酯,展示了COX-2抑制活性。这项研究突显了这类化合物的潜在治疗应用(Shi et al., 2012)。
- 抗微生物活性:Veera Venkata Vara Prasad等人(2017年)合成和评估了取代氟喹诺酮类化合物,为氟取代化合物的潜在抗微生物应用提供了见解(Veera Venkata Vara Prasad et al., 2017)。
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be involved in such reactions.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely applied in carbon–carbon bond-forming reactions . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight is 19163 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.
Action Environment
The mild and functional group tolerant reaction conditions of suzuki–miyaura coupling reactions suggest that this compound might also exhibit similar environmental tolerances.
属性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4.ClH/c16-13-1-3-15(4-2-13)21-10-9-20-12-14(18)11-17-5-7-19-8-6-17;/h1-4,14,18H,5-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQAOJFXUXTIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCOC2=CC=C(C=C2)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


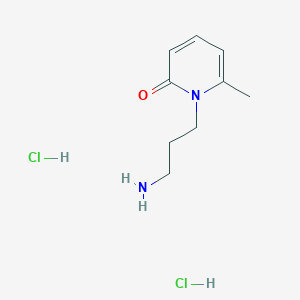
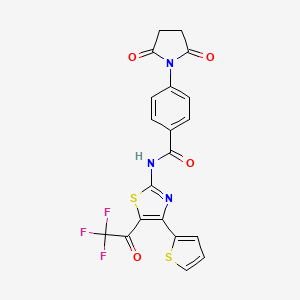
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)
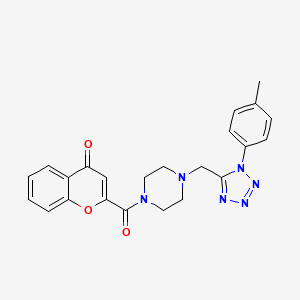
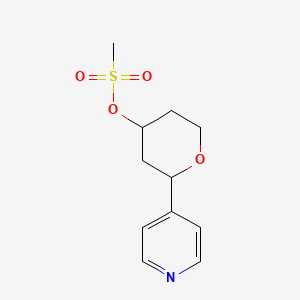
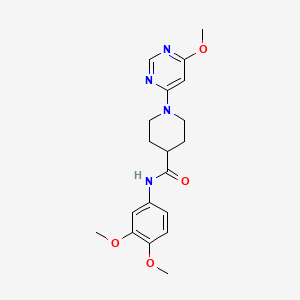
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)
